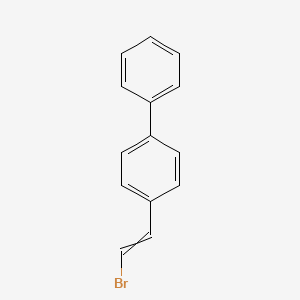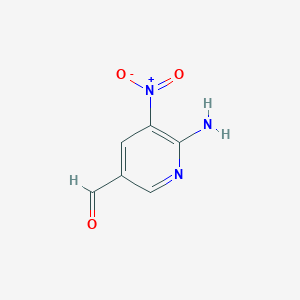
6-Amino-5-nitro-3-pyridinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5-nitro-3-pyridinecarboxaldehyde is a heterocyclic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and an aldehyde group at the 3rd position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitro-3-pyridinecarboxaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives
Nitration: The nitration of 3-pyridinecarboxaldehyde can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amination: The nitro compound is then subjected to a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-Amino-5-nitro-3-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The amino group can participate in substitution reactions to form various derivatives, such as Schiff bases, by reacting with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and other reducing agents.
Substitution: Aldehydes, ketones, and other electrophiles for forming Schiff bases and other derivatives.
Major Products Formed
Oxidation: 6-Amino-5-nitro-3-pyridinecarboxylic acid.
Reduction: 6-Amino-3-pyridinecarboxaldehyde.
Substitution: Various Schiff bases and other substituted derivatives.
科学研究应用
6-Amino-5-nitro-3-pyridinecarboxaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of novel materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Amino-5-nitro-3-pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the amino and nitro groups, making it less reactive in certain chemical reactions.
6-Amino-3-pyridinecarboxaldehyde: Lacks the nitro group, which reduces its potential for bioreduction and subsequent biological activity.
5-Nitro-3-pyridinecarboxaldehyde: Lacks the amino group, which limits its ability to form hydrogen bonds and other interactions with biological targets.
Uniqueness
6-Amino-5-nitro-3-pyridinecarboxaldehyde is unique due to the presence of both amino and nitro groups on the pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both synthetic chemistry and biological research.
属性
分子式 |
C6H5N3O3 |
|---|---|
分子量 |
167.12 g/mol |
IUPAC 名称 |
6-amino-5-nitropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5N3O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-3H,(H2,7,8) |
InChI 键 |
SLQBQRKOHVRHIO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12545673.png)
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12545674.png)

![3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene](/img/structure/B12545682.png)
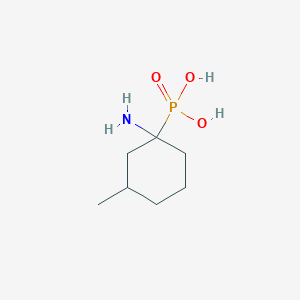
![1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole](/img/structure/B12545700.png)
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)
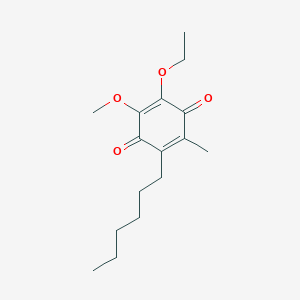
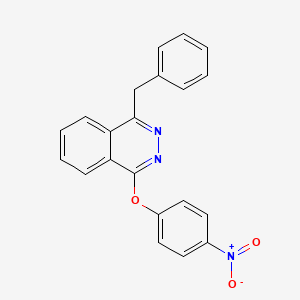
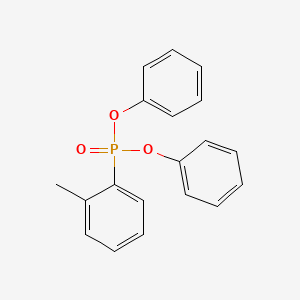
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)
